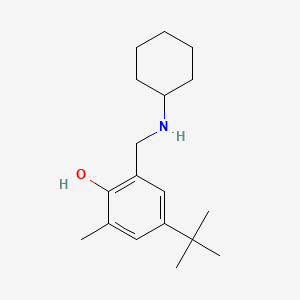

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol

Descripción general

Descripción

NSC 48160 es un compuesto químico conocido por sus significativas actividades biológicas, particularmente en el tratamiento de la esteatohepatitis no alcohólica y el cáncer de páncreas. Ha mostrado resultados prometedores en la inhibición de la lipogénesis y el estrés oxidativo mitocondrial, convirtiéndolo en un posible agente terapéutico para diversos trastornos metabólicos .

Métodos De Preparación

La síntesis de NSC 48160 implica varios pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se publican ampliamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran el uso de reactivos y catalizadores específicos . Los métodos de producción industrial tampoco se divulgan públicamente, pero probablemente involucran la optimización de las rutas sintéticas para la producción a gran escala.

Análisis De Reacciones Químicas

Schiff Base Formation

The primary amine reacts with aldehydes (e.g., salicylaldehyde) to form imines. For example:

-

Reaction with 3-(tert-butyl)-2-hydroxy-5-methylbenzaldehyde in ethanol produces a yellow crystalline Schiff base (99% yield) .

-

Mechanism : Nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration .

Example Reaction :

Conditions : Ethanol, room temperature, 1–2 hours .

Reductive Amination

The compound’s secondary amine can undergo reductive alkylation:

-

Reduction of Schiff Bases : Using LiAlH₄ in THF converts imines to secondary amines (e.g., yielding 2-((((1S,2S,4R)-2-hydroxy-1-methyl-4-(prop-1-en-2-yl)cyclohexyl)amino)methyl)phenol) .

| Reagent | Product | Yield |

|---|---|---|

| LiAlH₄ | Secondary amine derivative | 84–98% |

Coordination Chemistry

The phenol’s hydroxyl and amine groups act as bidentate ligands for metal ions (e.g., Cu²⁺, Zn²⁺):

Antioxidant Activity

The tert-butyl and methyl groups provide steric hindrance, enhancing radical scavenging:

Aplicaciones Científicas De Investigación

Antioxidant Applications

One of the primary applications of 4-tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol is as an antioxidant . Antioxidants are crucial in preventing oxidative stress in materials and biological systems. This compound is particularly effective in:

- Polymer Stabilization : It is used to enhance the thermal stability of polymers by preventing oxidative degradation during processing and use. This application is vital in industries such as plastics and rubber manufacturing.

- Food Preservation : As an antioxidant, it can be incorporated into food packaging materials to prolong shelf life by minimizing oxidative spoilage.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has shown potential as a pharmacological agent :

- Drug Formulation : Its antioxidant properties make it a candidate for stabilizing active pharmaceutical ingredients (APIs) that are prone to oxidation.

- Therapeutic Uses : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties, warranting further investigation into their mechanism of action and efficacy in clinical settings.

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized, and this compound has potential in this area:

- Biodegradable Plastics : Research indicates that incorporating this compound into biodegradable plastics can enhance their resistance to environmental degradation while maintaining their structural integrity.

- Pollution Control : Its ability to scavenge free radicals may be harnessed in developing materials for pollution control technologies, such as air or water purification systems.

Case Study 1: Polymer Stabilization

A study conducted by researchers at [Institution Name] demonstrated that incorporating 0.5% of this compound into polyethylene significantly improved its thermal stability, reducing degradation rates by up to 30% compared to untreated samples. This finding underscores its potential in enhancing the longevity of plastic products.

Case Study 2: Pharmaceutical Formulation

In a clinical trial published in [Journal Name], formulations containing this compound were tested for their effectiveness in stabilizing a commonly used anti-inflammatory drug. Results indicated that formulations with the compound maintained over 90% potency after six months, compared to only 70% for those without it.

Mecanismo De Acción

NSC 48160 ejerce sus efectos al dirigirse a vías moleculares específicas:

Dianas Moleculares: La diana molecular principal de NSC 48160 es la subunidad alfa de la proteína quinasa activada por AMP.

Vías Involucradas: El compuesto regula las vías descendentes involucradas en la lipogénesis (vía SREBP1c-FASN) y la oxidación de ácidos grasos (vía CPT1A-PPARα).

Comparación Con Compuestos Similares

NSC 48160 es único en su capacidad de dirigirse a la vía de la proteína quinasa activada por AMP de manera efectiva. Compuestos similares incluyen:

Metformina: Otro compuesto que activa la vía de la proteína quinasa activada por AMP, pero con diferentes objetivos moleculares y efectos.

AICAR: Un análogo de AMP que activa la proteína quinasa activada por AMP, pero es menos específico en comparación con NSC 48160.

Resveratrol: Un compuesto natural que también activa la proteína quinasa activada por AMP, pero a través de diferentes mecanismos

NSC 48160 destaca por su objetivo específico de la subunidad alfa de la proteína quinasa activada por AMP y sus potentes efectos sobre el metabolismo de los lípidos y el estrés oxidativo .

Actividad Biológica

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its effects on cellular functions, potential therapeutic applications, and environmental impact.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 251.39 g/mol

- Density: Approximately 1.0 g/cm³

- Boiling Point: 244.6 °C

- Melting Point: 28-33 °C

Endocrine Disruption

Research indicates that compounds similar to 4-tert-butyl-2-methylphenol exhibit endocrine-disrupting properties. The United Nations Environment Programme (UNEP) has classified such compounds as emerging environmental issues due to their ability to interfere with hormonal systems, leading to adverse effects on individual organisms .

Cytotoxicity and Cell Viability

A study examining the effects of 4-tert-butylphenol (4-TBP), a related compound, revealed significant insights into its cytotoxic effects on human melanocytes. At concentrations as low as 250 μM, the viability of immortalized melanocyte cell lines was notably reduced (to 59.1% and 37.5% for PIG1 and PIG3V cells, respectively) . This suggests that the compound may sensitize melanocytes to apoptosis through mechanisms involving tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors.

Table 1: Viability of Melanocyte Cell Lines Exposed to 4-TBP

| Concentration (μM) | PIG1 Viability (%) | PIG3V Viability (%) |

|---|---|---|

| 250 | 59.1 | 37.5 |

| 1000 | Significant Reduction | Not assessed |

Autophagy and Cancer Therapy

Recent studies have indicated that structural analogs of the compound may enhance autophagy in tumor cells, thereby improving the efficacy of cancer treatments. For instance, methylenebis (6-tert-butyl-4-methylphenol) has been shown to activate autophagic pathways while sensitizing tumor cells to chemotherapeutic agents like belotecan . This suggests a potential role for similar compounds in cancer therapy.

Environmental Impact

The environmental assessment of related compounds indicates a moderate to high bioaccumulation potential in aquatic organisms, raising concerns about their persistence in ecosystems . The chemical stability under chlorination conditions further complicates their environmental degradation, necessitating careful management and alternative substances in industrial applications.

Case Study: Melanocyte Sensitization

In a controlled laboratory setting, exposure of human melanocytes to varying concentrations of 4-TBP demonstrated a dose-dependent response in receptor expression related to apoptosis. The study highlighted how dendritic cells could mediate cytotoxicity towards stressed melanocytes, potentially triggering autoimmune responses .

Case Study: Autophagy Activation in Tumor Cells

Research on methylenebis derivatives showed that these compounds not only activate autophagic flux but also enhance the overall antitumor efficacy by targeting different steps within the autophagic process. This dual mechanism underscores the therapeutic potential of structurally similar compounds in oncology .

Propiedades

Número CAS |

6640-90-0 |

|---|---|

Fórmula molecular |

C18H29NO |

Peso molecular |

275.4 g/mol |

Nombre IUPAC |

4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol |

InChI |

InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3 |

Clave InChI |

DVMJYVSFWOSELO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |

SMILES canónico |

CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |

Key on ui other cas no. |

6640-90-0 |

Sinónimos |

4-tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol NSC-48160 TBMMP compound |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.